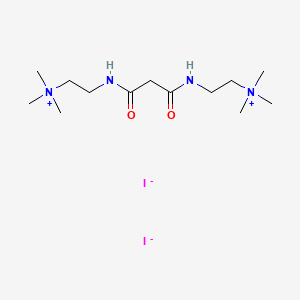
Ammonium, malonylbis(iminoethylene)bis(trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide is a chemical compound with the molecular formula C13H30I2N4O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide involves multiple steps. The process typically starts with the preparation of intermediate compounds, followed by their reaction under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium chloride
- Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium bromide
Uniqueness
Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide is unique due to its specific iodide ions, which can influence its reactivity and interactions compared to its chloride and bromide counterparts .
Eigenschaften
CAS-Nummer |
62055-14-5 |
|---|---|
Molekularformel |
C13H30I2N4O2 |
Molekulargewicht |
528.21 g/mol |
IUPAC-Name |
trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H28N4O2.2HI/c1-16(2,3)9-7-14-12(18)11-13(19)15-8-10-17(4,5)6;;/h7-11H2,1-6H3;2*1H |
InChI-Schlüssel |
NGCZYBIBLGCRNC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCNC(=O)CC(=O)NCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


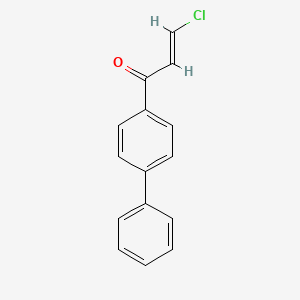
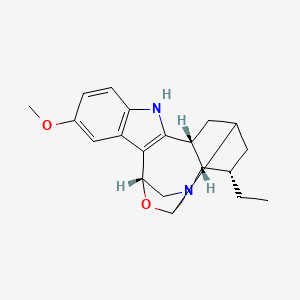
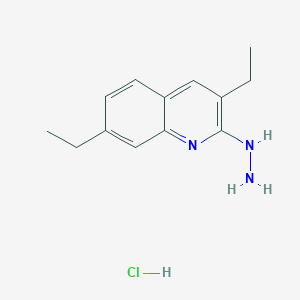
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
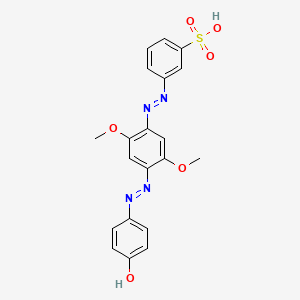

![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)

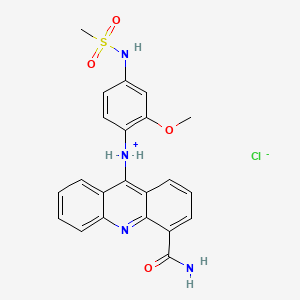
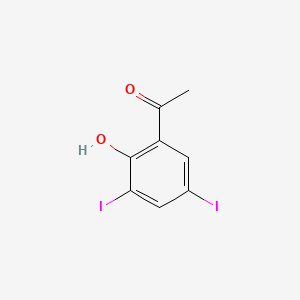
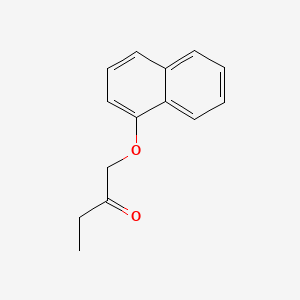
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
